N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S2/c21-14-6-7-16(17(22)11-14)18-12-29-20(23-18)24-19(26)13-4-3-5-15(10-13)30(27,28)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPKPAICIFTUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available thiazole and benzamide derivatives. The introduction of the pyrrolidine moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. For instance, modifications to thiazole structures have been linked to increased antimicrobial efficacy against various pathogens. The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin .
| Pathogen | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 31.25 | Norfloxacin |
| Escherichia coli | 62.50 | Ampicillin |
Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth significantly, with IC50 values indicating effective concentration levels.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HeLa | 5.0 | Doxorubicin |
| MCF-7 | 3.5 | Cisplatin |
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in signal transduction pathways. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell mitosis . Additionally, structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its potency.
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was well-tolerated with no significant weight loss observed in treated animals .
Case Study 2: Antimicrobial Evaluation
In a comparative study against common bacterial strains, the thiazole derivative showed superior antibacterial activity compared to traditional antibiotics. The study emphasized its potential use as an alternative treatment option for drug-resistant infections .
Scientific Research Applications
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated for its potential in various therapeutic areas:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. Studies have shown that derivatives of thiazole compounds often possess enhanced antimicrobial activity, making them potential candidates for developing new antibiotics .
- Anticancer Properties :
- Acetylcholinesterase Inhibition :
Research Findings and Case Studies
Several studies provide insights into the applications of this compound:
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target receptors involved in its biological activities. These studies help elucidate the mechanism by which the compound exerts its effects and guide further modifications to enhance efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Benzamide Derivatives
N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 377756-87-1)
- Key Differences : Replaces the 2,4-dichlorophenyl group with a phenyl substituent.
- Impact on Properties: Lipophilicity: Lower logP (XLogP3 = 3.4) compared to the dichlorophenyl analog (estimated higher logP due to chlorine atoms). Hydrogen Bonding: Identical H-bond donor/acceptor count (1 donor, 6 acceptors) due to the shared pyrrolidine sulfonyl and benzamide groups .
- Synthetic Relevance : Serves as a structural analog for studying electronic effects of halogen substitution.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Key Differences : Lacks the pyrrolidine sulfonyl group, simplifying the benzamide moiety.
- Impact on Properties: Bioactivity: Reported anti-inflammatory and analgesic properties, suggesting the thiazole-dichlorophenyl scaffold itself has intrinsic activity . Solubility: Reduced hydrogen-bonding capacity (1 H-bond donor, 4 acceptors) compared to the sulfonyl-containing target compound .
Analogous Compounds with Modified Substituents
3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- Key Differences: Features a morpholinomethyl side chain and pyridinyl substituent instead of dichlorophenyl.
- Impact on Properties :
Coumarin-Linked Thiazole Derivatives (e.g., Compound 13)
- Key Differences : Incorporates a coumarin-oxo group instead of benzamide.
- Impact on Properties: Bioactivity: Demonstrated α-glucosidase inhibition, highlighting the role of heterocyclic appendages in enzyme targeting .
Triazole and Sulfonamide Derivatives
S-Alkylated 1,2,4-Triazoles (e.g., Compounds 10–15)
- Key Differences : Triazole core with phenylsulfonyl and halogenated aryl groups.
- Impact on Properties :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | XLogP3 | H-Bond Donors | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | ~413.5 | ~4.0* | 1 | 6 | 2,4-Dichlorophenyl, pyrrolidine sulfonyl |
| N-(4-Phenyl-thiazol-2-yl)-3-(pyrrolidinylsulfonyl)benzamide | 413.5 | 3.4 | 1 | 6 | Phenyl, pyrrolidine sulfonyl |
| 2,4-Dichloro-N-(thiazol-2-yl)benzamide | 271.1 | 3.1 | 1 | 4 | 2,4-Dichlorophenyl |
| Compound 4d (Morpholinomethyl analog) | ~450† | ~2.8† | 2 | 7 | Morpholinomethyl, pyridinyl |
*Estimated based on chlorine contributions.
†Approximated from similar structures in .
Table 2: Spectral Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
